molecular formula C10H11NO B153260 2-Ethenyl-3-methylbenzamide CAS No. 131002-06-7

2-Ethenyl-3-methylbenzamide

Cat. No. B153260
M. Wt: 161.2 g/mol
InChI Key: SUKCAVBVXUFLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethenyl-3-methylbenzamide, also known as N-phenylacrylamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.

Mechanism Of Action

The mechanism of action of 2-Ethenyl-3-methylbenzamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as proteases and kinases. This compound has also been shown to interact with DNA and RNA, potentially affecting gene expression.

Biochemical And Physiological Effects

2-Ethenyl-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Ethenyl-3-methylbenzamide in lab experiments is its ease of synthesis and availability. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Ethenyl-3-methylbenzamide in scientific research. One potential direction is the development of novel materials using this compound, such as hydrogels and polymers. Additionally, this compound may be further studied for its potential as a cancer therapy or for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-Ethenyl-3-methylbenzamide can be achieved via several methods, including the reaction of N-phenylacetyl chloride with acrylonitrile or the reaction of N-phenylacetic acid with acryloyl chloride. The synthesis of this compound is relatively straightforward and can be achieved with high yield.

Scientific Research Applications

2-Ethenyl-3-methylbenzamide has been extensively used in scientific research due to its unique properties. It has been used in the development of novel materials, such as hydrogels and polymers, due to its ability to undergo polymerization reactions. Additionally, this compound has been used in the study of protein-ligand interactions and enzyme kinetics.

properties

CAS RN

131002-06-7

Product Name

2-Ethenyl-3-methylbenzamide

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

2-ethenyl-3-methylbenzamide

InChI

InChI=1S/C10H11NO/c1-3-8-7(2)5-4-6-9(8)10(11)12/h3-6H,1H2,2H3,(H2,11,12)

InChI Key

SUKCAVBVXUFLKX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)N)C=C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N)C=C

synonyms

Benzamide, 2-ethenyl-3-methyl- (9CI)

Origin of Product

United States

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